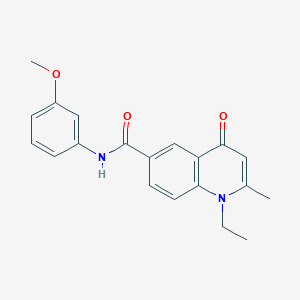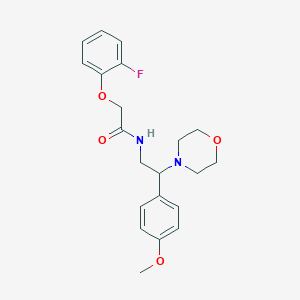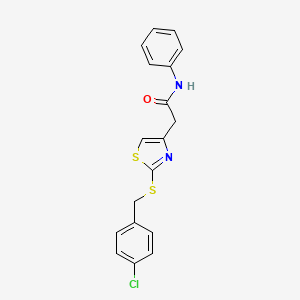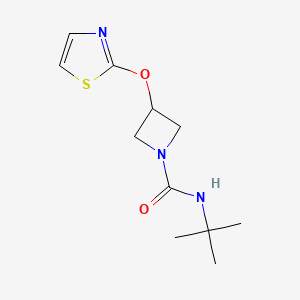![molecular formula C20H20N4O3S B2914595 5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897483-37-3](/img/structure/B2914595.png)
5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a piperazine ring substituted with a nitrobenzoyl group, making it a unique and potentially bioactive molecule.
作用机制
Target of Action
It is known that thiazole derivatives have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to inhibit cox-1 and cox-2 enzymes, which are involved in the inflammatory response . This suggests that the compound may interact with these targets, leading to changes in the inflammatory response.
Biochemical Pathways
The compound likely affects the biochemical pathways associated with inflammation. By inhibiting COX-1 and COX-2 enzymes, it may reduce the production of prostaglandins, which are key mediators of inflammation . This could lead to downstream effects such as reduced inflammation and pain.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
The result of the compound’s action could be a reduction in inflammation and pain, given its potential anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole coreThe final step involves the acylation of the piperazine nitrogen with 2-nitrobenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
化学反应分析
Types of Reactions
5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The benzothiazole ring can be subjected to reduction reactions to form dihydrobenzothiazoles.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of 5,7-dimethyl-2-[4-(2-aminobenzoyl)piperazin-1-yl]-1,3-benzothiazole.
Reduction: Formation of 5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-dihydrobenzothiazole.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
相似化合物的比较
Similar Compounds
- 2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
- 5,7-dimethyl-2-[4-(2-aminobenzoyl)piperazin-1-yl]-1,3-benzothiazole
- 2-[4-(2-nitrobenzoyl)piperazin-1-yl]-dihydrobenzothiazole
Uniqueness
5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of both the dimethyl groups on the benzothiazole ring and the nitrobenzoyl group on the piperazine ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable molecule for research and development .
属性
IUPAC Name |
[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-11-14(2)18-16(12-13)21-20(28-18)23-9-7-22(8-10-23)19(25)15-5-3-4-6-17(15)24(26)27/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOQPIRIAPXIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2914512.png)
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2914513.png)



![5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2914520.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2914522.png)
![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2914526.png)
![2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2914527.png)




![4-{8-[3-(trifluoromethyl)benzoyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine](/img/structure/B2914535.png)
